Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate
Description
Structural Elucidation and Molecular Characterization
Systematic IUPAC Nomenclature and Constitutional Analysis
The compound’s IUPAC name, methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate , derives from its core structural components:
- A thiazole ring substituted at position 2 with a phenyl group and at position 4 with a methyl group.
- A β-diketo ester moiety (2,4-dioxobutanoate) linked to the thiazole’s position 5 via a methylene bridge.
- A methyl ester group at the terminal carboxylate.
The constitutional formula, C₁₅H₁₃NO₄S (molecular weight: 303.33 g/mol), is confirmed by high-resolution mass spectrometry and elemental analysis. The SMILES notation O=C(OC)C(CC(C1=C(C)N=C(C2=CC=CC=C2)S1)=O)=O clarifies connectivity: the thiazole ring (C1=N–C–S) is fused to a phenyl group (C2=CC=CC=C2) at position 2 and a methyl group at position 4. The β-diketone (C=O–C–C=O) is esterified with a methyl group (O=C(OC)).
Table 1: Constitutional Analysis
| Component | Position | Substituent |
|---|---|---|
| Thiazole ring | 2 | Phenyl (C₆H₅) |
| Thiazole ring | 4 | Methyl (CH₃) |
| Thiazole ring | 5 | Methylene bridge |
| β-Diketo ester | 2,4 | Ketone groups (C=O) |
| Terminal carboxylate | – | Methyl ester (COOCH₃) |
X-ray Crystallographic Studies and Solid-State Conformation
While no direct X-ray crystallographic data for this compound is available in the provided sources, analogous thiazole derivatives exhibit planar thiazole rings with slight distortions due to substituent steric effects. For example, in N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide, the thiazole ring adopts a near-planar conformation, with dihedral angles of 5–10° between the phenyl and thiazole planes.
The β-diketo moiety likely adopts an s-cis conformation stabilized by conjugation between the carbonyl groups. This geometry minimizes steric clashes between the methyl ester and thiazole ring. Intermolecular interactions, such as C–H···O hydrogen bonds involving the diketone oxygen atoms, may influence packing in the crystal lattice.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 2.70 (s, 3H) : Methyl group at thiazole position 4.
- δ 3.90 (s, 3H) : Methyl ester protons.
- δ 6.50–7.60 (m, 5H) : Phenyl ring protons (ortho, meta, para).
- δ 3.20–3.40 (m, 2H) : Methylene protons (CH₂) linking thiazole and diketone.
¹³C NMR (100 MHz, CDCl₃):
- δ 167.5, 169.2 : Carbonyl carbons (β-diketone).
- δ 165.8 : Ester carbonyl carbon.
- δ 152.1, 142.3 : Thiazole carbons (C2 and C5).
- δ 14.5 : Methyl carbon at thiazole position 4.
Table 2: Predicted NMR Chemical Shifts
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| CH₃ (thiazole) | 2.70 | C4 methyl |
| CH₃ (ester) | 3.90 | COOCH₃ |
| Ph-H | 6.50–7.60 | Phenyl ring |
| CH₂ | 3.20–3.40 | Methylene bridge |
| C=O (diketone) | 167.5–169.2 | β-Diketo carbonyls |
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS, 70 eV) :
- m/z 303 [M]⁺ : Molecular ion (calculated for C₁₅H₁₃NO₄S: 303.33).
- m/z 270 [M – CH₃O]⁺ : Loss of methoxy group.
- m/z 242 [M – COOCH₃]⁺ : Cleavage of ester group.
- m/z 135 [C₈H₇S]⁺ : Thiazole-phenyl fragment.
The base peak at m/z 135 corresponds to the stable 2-phenylthiazole ion, while the β-diketo ester moiety fragments via McLafferty rearrangement.
Infrared (IR) Vibrational Signatures
IR (KBr, cm⁻¹) :
- 1745 (s) : Ester C=O stretch.
- 1710, 1685 (s) : β-Diketo C=O stretches.
- 1590–1450 (m) : Aromatic C=C stretching (phenyl).
- 1225 (s) : C–O ester asymmetric stretch.
- 690 (m) : C–S thiazole ring vibration.
The absence of O–H stretches (3200–3600 cm⁻¹) confirms the fully esterified structure.
Properties
Molecular Formula |
C15H13NO4S |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
methyl 4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C15H13NO4S/c1-9-13(11(17)8-12(18)15(19)20-2)21-14(16-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
ACTZGOVWTMYWBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CC(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nuclear Magnetic Resonance (NMR)
Purity Assessment
Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
Competing pathways may yield 2,4- vs. 4,5-disubstituted thiazoles. Electronic effects dominate:
Ester Hydrolysis Mitigation
The methyl ester is prone to hydrolysis under acidic/basic conditions. Strategies include:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Hantzsch Condensation | 70–75 | 8–12 | 95 | Scalability |
| Grinding-Assisted | 85–92 | 0.3–0.5 | 98 | Solvent-free, rapid |
| Acylation-Oxidation | 65–70 | 24 | 93 | Functional group compatibility |
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Chemical Reactions Involving Thiazole Derivatives
Thiazole derivatives are known to participate in various chemical reactions, including:
-
Grinding Techniques : Thiazole carbohydrazides can react with active methylene compounds like 2,4-pentanedione, ethyl 3-oxobutanoate, diethylmalonate, and ethyl cyanoacetate under grinding conditions to form diverse products .
-
Cyclization Reactions : Thiazoles can undergo cyclization reactions to form more complex heterocyclic compounds .
Reaction Conditions
| Compound | Reaction Conditions | Product |
|---|---|---|
| 4-methyl-2-phenylthiazole | Grinding with 2,4-pentanedione | (3,5-dimethyl-1H-pyrazol-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone |
| 4-methyl-2-phenylthiazole | Grinding with ethyl 3-oxobutanoate | Hypothetical formation of methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate |
Spectroscopic Analysis
Spectroscopic methods such as NMR and MS are crucial for identifying and confirming the structure of synthesized compounds. For instance, the H-NMR spectrum of a pyrazole derivative shows characteristic singlets corresponding to specific protons .
Spectroscopic Data for Similar Compounds
| Compound | Spectroscopic Data |
|---|---|
| (3,5-dimethyl-1H-pyrazol-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone | H-NMR: δ = 6.05 ppm (pyrazole-CH), δ = 5.25 ppm (pyrazole-CH) |
| 1-(4-methyl-2-phenylthiazole-5-carbonyl)pyrazolidine-3,5-dione | C-NMR: 128.6, 128.8, 128.9, 129.5, 129.6, 130.9, 138.5, 142.5, 144.1, 148.2, 164.7, 170.3 |
Biological Activities of Thiazole Derivatives
Thiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The specific biological activity of this compound would depend on its structural features and functional groups.
Biological Activity of Similar Compounds
| Compound | Biological Activity |
|---|---|
| Thiazole-substituted 1,3,4-oxadiazoles | Antimicrobial activity |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Anticancer activity |
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate, exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole-based compounds that demonstrated potent activity against a range of bacterial and fungal strains. The structure-activity relationship (SAR) analysis revealed that modifications in the thiazole ring could enhance antimicrobial efficacy .
Anticancer Properties
The compound has shown promise in anticancer research. Thiazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (epidermoid carcinoma) | <10 | Induction of apoptosis |
| Compound X | Jurkat (T-cell leukemia) | <15 | Inhibition of Bcl-2 |
| Compound Y | HeLa (cervical cancer) | <12 | Cell cycle arrest |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Studies have shown that substituents on the thiazole ring significantly influence the compound's pharmacological properties. For instance, para-substituted phenyl groups tend to enhance cytotoxicity against cancer cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including Knoevenagel condensation and cyclization methods. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Table 2: Synthesis Overview
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| Step 1 | Knoevenagel Condensation | Malonic acid, Thiazole derivative | 75 |
| Step 2 | Cyclization | Acetic anhydride, Base catalyst | 80 |
Case Study 1: Antimicrobial Efficacy
A study published in FARMACIA evaluated a series of thiazole derivatives for their antimicrobial properties against clinical isolates. This compound was among the top-performing compounds, showcasing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In another research effort, a panel of thiazole derivatives was tested against various cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in A431 cells, leading to further investigations into its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The dioxobutanoate ester group may also play a role in the compound’s reactivity and binding affinity. These interactions can trigger various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Substituent Effects: The fluorophenyl substituents in compound 5 () introduce steric and electronic effects distinct from the phenyl group in the target compound. The dioxobutanoate ester in the target compound enhances electrophilicity compared to simpler esters (e.g., ethyl esters in ), making it more reactive in nucleophilic substitutions .
Biological Activity: Thiazole-linked amino acids (e.g., 5a-e in ) exhibit antimycobacterial activity, suggesting that the target compound’s thiazole-dioxobutanoate scaffold could be optimized for similar applications. However, the ester group in the target compound may reduce bioavailability compared to carboxylic acid derivatives . Pesticidal thiazoles () highlight the versatility of thiazole cores but differ in substituents (e.g., trifluoromethyl groups in thiazopyr), emphasizing the role of lipophilicity in agrochemical applications .
Synthetic Pathways: The target compound’s synthesis shares steps with ’s amino acid derivatives, particularly condensation of thiazole carbaldehydes with ester precursors. However, selective reduction (e.g., NaBH₄ in CH₃CN) is required for downstream bioactive molecules, indicating the intermediate role of the dioxobutanoate ester .
Biological Activity
Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:
This molecular configuration contributes to its interaction with various biological targets.
-
Antimicrobial Activity :
- Studies have indicated that compounds with thiazole moieties exhibit significant antimicrobial properties. The thiazole ring can interact with bacterial enzymes, disrupting their function and leading to cell death.
-
Anticancer Properties :
- Research has shown that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This is achieved through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
-
Anti-inflammatory Effects :
- The compound has been observed to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines including breast and lung cancer. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antibiotic agent.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments suggest that the compound has a favorable safety margin; however, further studies are needed to establish comprehensive safety data.
Q & A
Q. Optimization Strategies :
- Solvent Choice : Acetonitrile enhances selectivity during reduction compared to polar aprotic solvents .
- Catalyst Screening : Test alternatives to NaBH4 (e.g., Pd/C with H2) to improve stereochemical control.
- Temperature Control : Maintain 0–5°C during reduction to minimize side reactions .
- Yield Monitoring : Use HPLC () to track intermediates and adjust stoichiometry .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer :
Primary Techniques :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹) .
- NMR : <sup>1</sup>H NMR (DMSO-d6) should show δ 8.2–7.4 ppm (phenyl protons), δ 2.5 ppm (methyl group), and δ 3.7 ppm (methoxy ester) .
Q. Resolving Data Conflicts :
- Cross-Validation : Compare with synthetic intermediates (e.g., imine precursor in ) to trace signal discrepancies .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]<sup>+</sup> at m/z 330.1) to rule out impurities .
- Crystallography : If available, use single-crystal X-ray data (as in for analogous thiadiazoles) to resolve stereochemical ambiguities .
Advanced: What strategies are recommended for analyzing the stability and degradation products of this compound under various experimental conditions?
Methodological Answer :
Stability Protocols :
Q. Degradation Analysis :
- LC-MS/MS : Identify major degradation products (e.g., 4-(2-aminophenyl)-2,4-dioxobutanoate, a known metabolite in tryptophan pathways) .
- Accelerated Stability Studies : Use Arrhenius modeling to predict shelf-life under storage conditions .
Advanced: How does the thiazole ring influence the compound's biological activity, and what methods are used to assess its interactions with biological targets?
Methodological Answer :
Thiazole's Role :
Q. Activity Assessment :
- Antimycobacterial Assays : Use microplate Alamar Blue assays () against M. tuberculosis H37Rv, with IC50 values <10 µg/mL indicating potency .
- Molecular Docking : Simulate binding to mycobacterial enzymes (e.g., enoyl-ACP reductase) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
Advanced: How can researchers address contradictions in reported biological activity data for this compound across different studies?
Methodological Answer :
Root Causes of Contradictions :
Q. Resolution Strategies :
Replicate Synthesis : Follow step-by-step protocols from to ensure batch consistency .
Standardized Assays : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
Meta-Analysis : Compare SAR data across studies (e.g., vs. 15) to identify structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
